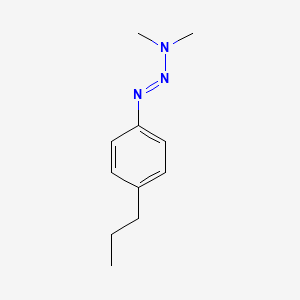
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of an amine group at the 5-position and a trifluoroacetyl group at the 2-position of the dihydroisoindole ring. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- can be achieved through several synthetic routes. One common method involves the reaction of indoline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-methyl-1H-isoindol-5-amine
- 2-Phenyl-2,3-dihydro-1H-isoindol-5-amine
- 2,3-Dihydro-1H-isoindol-5-amine dihydrochloride
Uniqueness
1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Properties
CAS No. |
697305-97-8 |
|---|---|
Molecular Formula |
C10H9F3N2O |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-(5-amino-1,3-dihydroisoindol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-6-1-2-8(14)3-7(6)5-15/h1-3H,4-5,14H2 |
InChI Key |
GLZWTOBGMDMQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


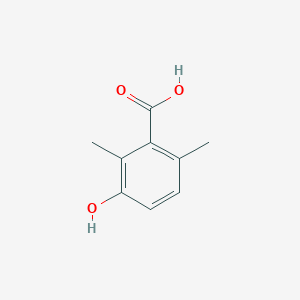
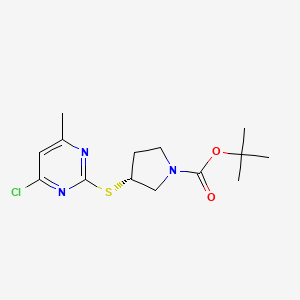
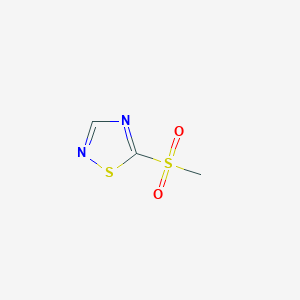

![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
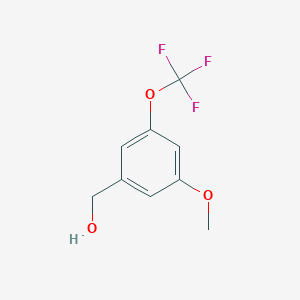
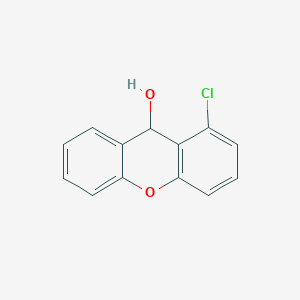
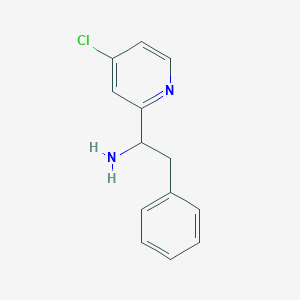
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)
